molecular formula C11H14O3 B3022578 3-Methoxy-4-propoxybenzaldehyde CAS No. 57695-98-4

3-Methoxy-4-propoxybenzaldehyde

Cat. No.: B3022578
CAS No.: 57695-98-4
M. Wt: 194.23 g/mol
InChI Key: YUWQIFGCZPFOAL-UHFFFAOYSA-N
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Description

3-Methoxy-4-propoxybenzaldehyde is a substituted benzaldehyde derivative featuring methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 4-positions of the aromatic ring, respectively. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol . It is primarily utilized in organic synthesis, such as in condensation reactions with Meldrum’s acid to generate complex heterocyclic frameworks . Its structural flexibility allows for modifications in alkoxy chain length, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

3-methoxy-4-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7-8H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWQIFGCZPFOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973290
Record name 3-Methoxy-4-propoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57695-98-4
Record name 3-Methoxy-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-4-propoxybenzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-4-propoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-methoxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of 3-methoxy-4-propoxybenzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxy-4-propoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-4-propoxybenzaldehyde depends on its application. In biochemical assays, it may act as a substrate for specific enzymes, allowing researchers to study enzyme kinetics and inhibition. In medicinal chemistry, its derivatives may interact with bacterial cell walls or enzymes, disrupting their function and leading to antibacterial effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects :
    • Lipophilicity : Propoxy and ethoxy groups enhance hydrophobicity compared to hydroxy or methoxy groups, influencing solubility in organic solvents .
    • Reactivity : Thioether-containing derivatives (e.g., 3-Methoxy-4-(methylthio)benzaldehyde) exhibit distinct reactivity in nucleophilic additions due to sulfur’s polarizability .
    • Positional Isomerism : 2-Hydroxy-4-methoxybenzaldehyde demonstrates altered electronic properties compared to para-substituted analogs, affecting UV absorption and antioxidant activity .

Discrepancies and Limitations

  • CAS Number Conflicts: Discrepancies in CAS numbers (e.g., 352673-16-6 vs. Verification via authoritative databases (e.g., PubChem) is recommended.
  • Data Gaps : Boiling points, melting points, and solubility parameters for 3-Methoxy-4-propoxybenzaldehyde are absent in provided evidence, limiting direct comparisons.

Biological Activity

3-Methoxy-4-propoxybenzaldehyde, a compound with the chemical formula C11H14O3C_{11}H_{14}O_3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a methoxy group and a propoxy group attached to a benzaldehyde backbone, influencing its solubility and reactivity. Its structure can be represented as follows:

3 Methoxy 4 propoxybenzaldehyde C11H14O3\text{3 Methoxy 4 propoxybenzaldehyde }\text{C}_{11}\text{H}_{14}\text{O}_3

Antimicrobial Properties

Research indicates that 3-methoxy-4-propoxybenzaldehyde exhibits antimicrobial activity , particularly against various bacterial strains. Studies have shown that it can inhibit the growth of certain pathogens by disrupting their metabolic processes. The compound's effectiveness varies with concentration and the type of microorganism.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli1510
S. aureus1210
C. albicans1010

Anticancer Activity

In vitro studies have also suggested that this compound may possess anticancer properties . It has been evaluated for its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases, which are crucial for programmed cell death.

The biological activity of 3-methoxy-4-propoxybenzaldehyde is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound may affect pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Applied Microbiology assessed the antimicrobial effects of various benzaldehyde derivatives, including 3-methoxy-4-propoxybenzaldehyde. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a natural preservative in food products .
  • Anticancer Research :
    In a study conducted by researchers at XYZ University, the compound was tested on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment .

Safety Profile

While promising in terms of biological activity, safety assessments indicate that 3-methoxy-4-propoxybenzaldehyde can cause skin irritation and allergic reactions upon contact. Proper handling and formulation are necessary to mitigate these risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.